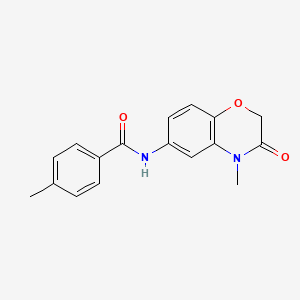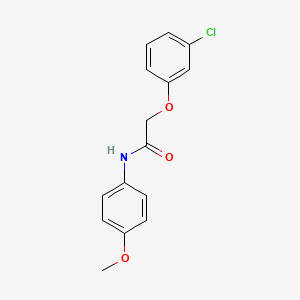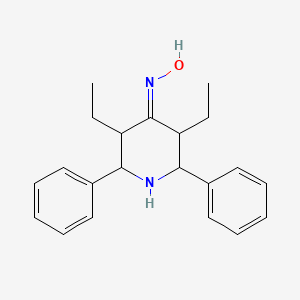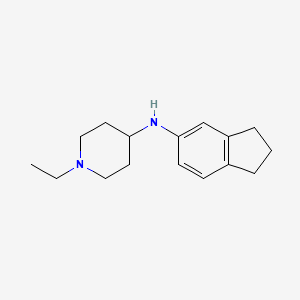
N-butyl-5-(4-methylphenoxy)-1-pentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-5-(4-methylphenoxy)-1-pentanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as Bupropion and is used as an antidepressant, smoking cessation aid, and for the treatment of attention deficit hyperactivity disorder (ADHD).
作用機序
Bupropion works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help alleviate symptoms of depression, ADHD, and nicotine addiction.
Biochemical and Physiological Effects:
Bupropion has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can help alleviate symptoms of depression and ADHD. Bupropion has also been shown to reduce the levels of the stress hormone cortisol, which can help reduce symptoms of stress and anxiety. In addition, Bupropion has been shown to increase the levels of the hormone leptin, which can help regulate appetite and weight.
実験室実験の利点と制限
Bupropion has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the effects of dopamine and norepinephrine on behavior and physiology. Bupropion is also relatively easy to administer and has a low toxicity profile, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using Bupropion in lab experiments. For example, Bupropion can have different effects on different species, which can make it difficult to extrapolate findings from animal studies to humans. In addition, Bupropion can interact with other compounds and medications, which can complicate experimental design.
将来の方向性
There are a number of future directions for research on Bupropion. One area of research could be to further investigate its potential use in the treatment of ADHD. Another area of research could be to investigate the effects of Bupropion on other neurotransmitter systems, such as the serotonin system. Additionally, future research could focus on developing more selective and potent inhibitors of dopamine and norepinephrine reuptake, which could lead to more effective treatments for depression, ADHD, and nicotine addiction.
合成法
Bupropion can be synthesized by reacting 4-chlorobutyronitrile with 4-methylphenol to form 4-chlorobutyrophenone. This intermediate is then reacted with n-butylamine to form Bupropion.
科学的研究の応用
Bupropion has been extensively studied for its antidepressant properties. It has been shown to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar depression. Bupropion has also been studied for its smoking cessation properties. It has been shown to be effective in helping people quit smoking by reducing cravings and withdrawal symptoms. Bupropion has also been studied for its potential use in the treatment of ADHD. It has been shown to be effective in reducing symptoms of ADHD, such as hyperactivity and impulsivity.
特性
IUPAC Name |
N-butyl-5-(4-methylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-4-12-17-13-6-5-7-14-18-16-10-8-15(2)9-11-16/h8-11,17H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATZPGXLPDDTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(4-methylphenoxy)-1-pentanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)




![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)

![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)